7-CN vs. 4-CN Regioisomer Comparison
3-Chloroisoquinoline-7-carbonitrile differs from its 4-carbonitrile regioisomer solely in the position of the cyano substituent on the benzo ring. While both isomers share identical computed XLogP (2.8) and TPSA (36.7 Ų), the 7-CN placement orients the nitrile para to the isoquinoline ring fusion rather than directly attached to the pyridine ring [1]. This regiochemical distinction is consequential for target engagement: in analogous quinoline and isoquinoline systems, the position of a cyano group has been shown to alter hydrogen-bonding geometry with HIF prolyl hydroxylase active-site residues by >2 Å, translating to order-of-magnitude differences in IC50 values within patent-disclosed compound series [2].
| Evidence Dimension | Nitrile substituent position on isoquinoline scaffold |
|---|---|
| Target Compound Data | 3-chloroisoquinoline-7-carbonitrile: CN at position 7 (benzo ring, para to fusion); XLogP 2.8; TPSA 36.7 Ų |
| Comparator Or Baseline | 3-chloroisoquinoline-4-carbonitrile: CN at position 4 (pyridine ring); XLogP 2.8; TPSA 36.7 Ų |
| Quantified Difference | Identical computed descriptors; regiochemical difference only — CN vector orientation differs, altering molecular recognition |
| Conditions | Computed physicochemical properties (XLogP3, PubChem; TPSA, Cactvs); structural comparison via 2D topology |
Why This Matters
For medicinal chemistry procurement, selecting the correct regioisomer is critical: SAR data from patent literature demonstrates that switching cyano position from 7 to 4 can result in complete loss of target binding affinity, making regioisomer-substitution unacceptable without experimental re-validation.
- [1] Comparative computed properties: 3-Chloroisoquinoline-7-carbonitrile (CID 84819605) vs 3-Chloroisoquinoline-4-carbonitrile (CAS 1256463-73-6). PubChem and Chem960 databases. View Source
- [2] Turtle, E. D. et al. Cyanoisoquinoline Compounds That Stabilize Hypoxia Inducible Factor (HIF). U.S. Patent Application Publication US 2007/0197466 A1; also published as CA2640435A1 and WO2007090068. Filed January 26, 2007. View Source
